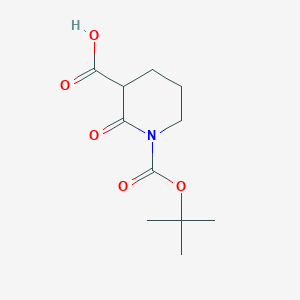

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15784641

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO5 |

|---|---|

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) |

| Standard InChI Key | DVDCJFAAKUCEDC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)O |

Introduction

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is a complex organic compound that plays a significant role in organic synthesis and medicinal chemistry. Its molecular structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. These components contribute to its unique structural properties and reactivity.

Synthesis and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid typically involves several key steps, including the protection of amine groups and subsequent reactions to introduce the desired functional groups. The reaction conditions are crucial for optimizing yield and purity.

Key Synthesis Steps

-

Starting Materials: Often involves piperidine derivatives.

-

Reaction Solvents: Methanol or ethyl acetate may be used to facilitate the reaction process.

-

Temperature and Time Control: Crucial for influencing the outcome of the synthesis.

Example Reaction Conditions

| Solvent | Temperature | Time | Yield |

|---|---|---|---|

| Methanol | Room Temperature | Several hours | Varies |

| Ethyl Acetate | Controlled Temperature | Several hours | Varies |

Chemical Reactions and Applications

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid participates in various chemical reactions typical for compounds with carboxylic acids and amines. These reactions often depend on conditions such as pH, temperature, and the presence of catalysts or coupling agents.

Types of Reactions

-

Coupling Reactions: Utilizing coupling agents like carbodiimides.

-

Hydrolysis: Removal of the Boc protecting group under acidic conditions.

-

Condensation Reactions: Forming amides or esters.

Applications

-

Organic Synthesis: Used as a building block for more complex molecules.

-

Medicinal Chemistry: Potential precursor for pharmaceutical compounds.

Research Findings and Future Directions

Research on 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is ongoing, with a focus on its applications in organic synthesis and medicinal chemistry. Future studies may explore its potential as a precursor for novel pharmaceuticals or its role in biochemical pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume